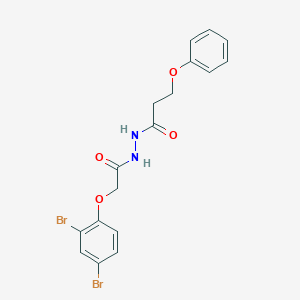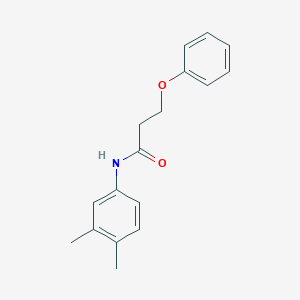![molecular formula C22H27NO B405865 N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE](/img/structure/B405865.png)
N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE is a complex organic compound with the molecular formula C22H27NO and a molecular weight of 321.5 g/mol. This compound is characterized by its unique tricyclic structure combined with a methoxynaphthalene moiety, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Attachment of the methoxynaphthalene group: This step usually involves a nucleophilic substitution reaction where the methoxynaphthalene moiety is introduced to the tricyclic core.
Final amination:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, typically resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, depending on the reagents and conditions used.
Scientific Research Applications
N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific receptors or enzymes.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE involves its interaction with specific molecular targets. For instance, it has been shown to bind selectively to certain receptors, such as the 5-HT1A receptor, with high affinity. This binding can modulate the receptor’s activity, leading to various physiological effects .
Comparison with Similar Compounds
N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE can be compared with other similar compounds, such as:
1-aminoadamantane: Shares a similar tricyclic structure but lacks the methoxynaphthalene moiety.
1-adamantanamine: Another tricyclic amine with different substituents.
1-acetyladamantane: Contains an acetyl group instead of the methoxynaphthalene group.
These comparisons highlight the unique structural features and potential functional differences of this compound.
Properties
Molecular Formula |
C22H27NO |
|---|---|
Molecular Weight |
321.5g/mol |
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]adamantan-1-amine |
InChI |
InChI=1S/C22H27NO/c1-24-21-7-6-18(19-4-2-3-5-20(19)21)14-23-22-11-15-8-16(12-22)10-17(9-15)13-22/h2-7,15-17,23H,8-14H2,1H3 |
InChI Key |
RJAQLJGHMBUHKY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 3-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B405786.png)
![Butyl 3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B405790.png)
![Butyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B405791.png)
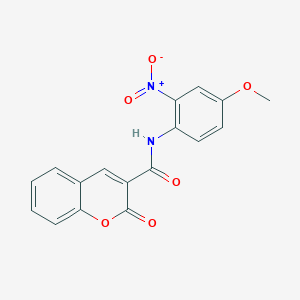
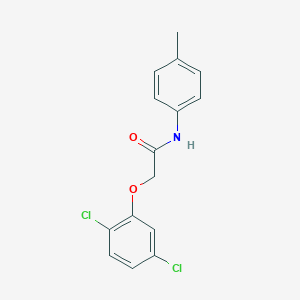
![Butyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate](/img/structure/B405796.png)
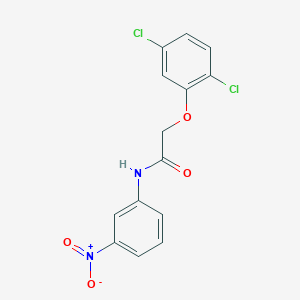
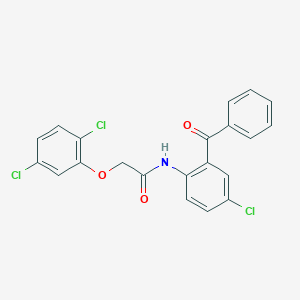
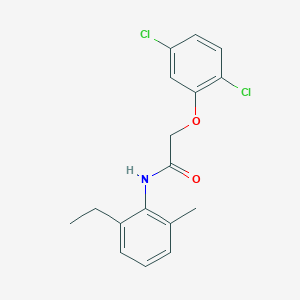
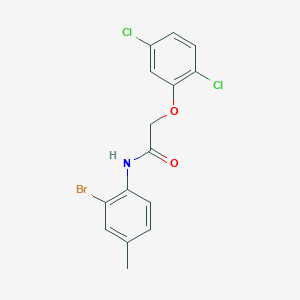
![N'-[2-(2,4-dibromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B405803.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B405805.png)
